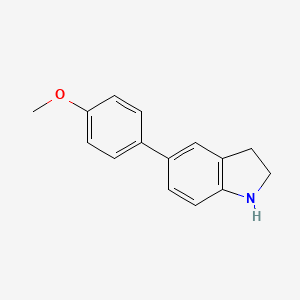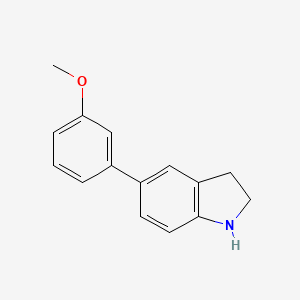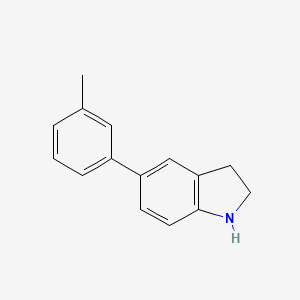![molecular formula C14H12O2 B3164846 3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde CAS No. 893738-91-5](/img/structure/B3164846.png)
3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde
Vue d'ensemble
Description
3-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde, also known as HMB, is a versatile organic compound that has gained significant attention in scientific research over the years. HMB is a bifunctional molecule that contains both an aldehyde and a hydroxymethyl group, making it an important building block for the synthesis of various organic compounds. In
Applications De Recherche Scientifique
Hydromethylation Reactions
3’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde participates in hydromethylation reactions, where it adds a methyl group (CH₂) across a carbon-carbon double bond. These transformations are essential in the synthesis of fine chemicals, fragrances, and natural products. The compound’s unique structure allows for selective and regiocontrolled hydromethylation, making it a valuable reagent in this context .
Catalytic Protodeboronation
Researchers have recently discovered that alkyl boronic esters, including our compound, can undergo catalytic protodeboronation. This radical-based process enables the conversion of boronic esters into alkanes. In combination with other reactions, this protocol allows for the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. This finding opens up new avenues for synthetic chemistry and functional group manipulation .
Cytotoxicity Studies
In the realm of bioactivity, derivatives of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde have been evaluated for their cytotoxic effects. For instance, 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives, prepared using Mannich reactions, were tested against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. The cytotoxicity of these compounds was found to be dependent on the specific cell line, highlighting their potential as anticancer agents .
Propriétés
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16/h1-8,10,15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWKDRUWRNQMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164807.png)

![4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B3164818.png)
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164833.png)
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164841.png)


![3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B3164863.png)
![Methyl 5-[3-(Benzyloxy)phenyl]nicotinate](/img/structure/B3164865.png)
